molecular formula C18H16FNO2S B2802679 N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide CAS No. 1705864-77-2

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2802679
CAS No.: 1705864-77-2
M. Wt: 329.39
InChI Key: MOOXHOPUFYLVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzo[b]thiophene class. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.

Mechanism of Action

Target of Action

The primary targets of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide are currently unknown . It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets by binding to them, thereby modulating their activity .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown . Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . The presence of the fluorophenyl and methoxyethyl groups in its structure may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolism, and its rate of excretion .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Given the wide range of biological activities exhibited by similar compounds, it is likely that the compound has multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Specific studies on how environmental factors influence the action of this compound are currently lacking .

Preparation Methods

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving substituted benzene and thiophene derivatives.

    Introduction of the carboxamide group: This step typically involves the reaction of the benzo[b]thiophene derivative with an appropriate amine.

    Addition of the 3-fluorophenyl and 2-methoxyethyl groups: These groups can be introduced through substitution reactions using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyethyl groups, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide can be compared with other benzo[b]thiophene derivatives:

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S/c1-22-15(12-6-4-7-14(19)9-12)11-20-18(21)17-10-13-5-2-3-8-16(13)23-17/h2-10,15H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOXHOPUFYLVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC2=CC=CC=C2S1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.